molecular formula C18H20IN3S B14623508 5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide CAS No. 56734-95-3

5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide

Cat. No.: B14623508
CAS No.: 56734-95-3
M. Wt: 437.3 g/mol
InChI Key: YBIBJMDWAFRMOJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolium salts, which are known for their diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the cyclopropyl and methylsulfanyl groups, and finally, the quaternization to form the triazolium salt. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazolium ring can be reduced under specific conditions to yield the corresponding triazoline.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using appropriate halide salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium chloride, potassium bromide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Triazoline derivatives.

    Substitution: Corresponding halide salts.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolium core. The cyclopropyl and methylsulfanyl groups may enhance its binding affinity and specificity, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazine
  • 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazole
  • 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazolium chloride

Uniqueness

5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is unique due to its specific combination of functional groups and the presence of the triazolium core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

56734-95-3

Molecular Formula

C18H20IN3S

Molecular Weight

437.3 g/mol

IUPAC Name

5-cyclopropyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide

InChI

InChI=1S/C18H19N3S.HI/c1-22-18-19-21(16-10-6-3-7-11-16)17(14-12-13-14)20(18)15-8-4-2-5-9-15;/h2-11,14,17H,12-13H2,1H3;1H

InChI Key

YBIBJMDWAFRMOJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=N[NH+](C(N1C2=CC=CC=C2)C3CC3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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